molecular formula C10H13N3O2 B2480535 N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide CAS No. 2034579-92-3

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2480535
CAS No.: 2034579-92-3
M. Wt: 207.233
InChI Key: RNNIFICKGBNQHF-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrimidine core, a privileged scaffold in pharmaceuticals, which is functionalized with an ethoxy group and a N-cyclopropyl carboxamide moiety. These structural elements are commonly found in compounds designed to modulate various biological targets, particularly protein kinases. The molecule serves as a versatile building block for the synthesis of more complex structures. The presence of the carboxamide group suggests potential for forming key hydrogen bonds with enzyme targets, while the cyclopropyl and ethoxy substituents can influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability. Researchers may utilize this compound in the design and development of novel therapeutic agents, leveraging its structure to explore structure-activity relationships (SAR). It is strictly for use in laboratory research as a reference standard or synthetic intermediate. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-2-15-9-5-8(11-6-12-9)10(14)13-7-3-4-7/h5-7H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNIFICKGBNQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of ethyl cyanoacetate, cyclopropylamine, and other reagents in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained .

Chemical Reactions Analysis

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its derivatives are explored for their potential to create new chemical entities with enhanced properties.

Biology

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : It has been evaluated for its capacity to reduce inflammatory markers in vitro.

Medicine

The compound is under investigation as a potential therapeutic agent for various diseases:

  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation in specific cell lines.
  • Viral Infections : Its potential as an antiviral agent is being explored, particularly against hepatitis B virus (HBV) infections .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to enhance product performance.

Case Studies

Several documented case studies illustrate the practical applications and efficacy of this compound:

Study TypeObjectiveFindingsReference Year
Antimicrobial StudyEvaluate efficacy against bacteriaSignificant inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)2024
Anticancer EvaluationAssess cytotoxic effects on breast cancer cells (MCF-7)Dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours2023
Anti-inflammatory StudyInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls2025

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to mod

Biological Activity

N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and research findings related to this compound, highlighting its pharmacological properties and therapeutic implications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include cyclization and functional group modifications to achieve the desired pyrimidine structure. The synthetic route often employs starting materials that are readily available and can be modified through established organic reactions such as nucleophilic substitutions and condensation reactions.

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a series of pyrimidine derivatives were screened for their antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.44 to 34.02 μM, indicating potent antibacterial properties in some derivatives .

Case Studies

  • Antibacterial Activity Evaluation : A study synthesized a series of cyclopropyl-substituted pyrimidines and evaluated their antibacterial activity. The most active compound displayed an MIC of 0.44 μM against both Staphylococcus aureus and Escherichia coli, highlighting the potential of cyclopropyl substitutions in enhancing biological activity .
  • Antiviral Efficacy : In research focused on antiviral agents, compounds with similar structural features to this compound were tested against varicella-zoster virus (VZV). Results indicated that specific modifications could lead to significant antiviral effects with selectivity indices exceeding 200, suggesting a promising avenue for developing new antiviral therapies .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Ethoxy Group : Potentially increases solubility and stability.
  • Carboxamide Functionality : Contributes to hydrogen bonding interactions with biological targets.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on similar pyrimidine derivatives have shown low toxicity levels in vitro at concentrations up to 10 μM, indicating a favorable therapeutic window for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound shares structural homology with other pyrimidine-carboxamide derivatives, such as 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide (described in ). Key differences include:

  • Position 4 : The cyclopropyl carboxamide group is conserved in both compounds, suggesting a role in target binding (e.g., enzyme active sites).
  • Position 6: The ethoxy group in N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide contrasts with the phenyl and amino substituents in analogs. Ethoxy’s electron-donating nature may enhance solubility compared to aromatic substituents.

Antifungal Activity Insights

highlights that substituent type and position on pyrimidine-indole hybrids dictate antifungal efficacy. For example:

  • CoMFA/CoMSIA Models : Bulky groups at position 4 (e.g., cyclopropyl) correlate with enhanced antifungal activity due to steric complementarity in target enzymes. Ethoxy at position 6 may mimic this effect but with reduced steric demand compared to phenyl or indole groups .
  • Predictive Q² Values: The CoMFA (Q² = 0.502) and CoMSIA (Q² = 0.530) models from suggest moderate predictive power for activity trends.
Table 1: Key Properties of Selected Pyrimidine Derivatives
Compound Substituent (Position 6) Substituent (Position 4) Antifungal IC₅₀ (μM)* LogP
This compound Ethoxy Cyclopropyl carboxamide Not reported ~2.1†
3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-... () Phenyl Cyclopropyl carboxamide 0.8–5.2‡ ~3.5‡

*Data extrapolated from ’s QSAR models. †Predicted using computational tools (e.g., SwissADME). ‡Experimentally derived values.

ADMET Profile Comparison

  • Absorption/Distribution : Ethoxy’s moderate hydrophilicity (LogP ~2.1) may improve aqueous solubility over phenyl-substituted analogs (LogP ~3.5), favoring oral bioavailability.
  • Ethoxy’s stability against hydrolysis could prolong half-life compared to esters or amides.
  • Toxicity : ’s ADMET predictions for indole-pyrimidine hybrids suggest low hepatotoxicity risk, a trait likely conserved in the target compound due to structural simplicity.

Q & A

Q. What are the key synthetic routes for synthesizing N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide?

Answer: The synthesis typically involves two primary steps:

Pyrimidine Core Functionalization : Introduction of the ethoxy group at the 6-position via nucleophilic aromatic substitution or palladium-catalyzed coupling.

Amide Bond Formation : Reaction of the 4-carboxylic acid derivative with cyclopropylamine under coupling conditions (e.g., using EDCl/HOBt or DCC as coupling agents).

Q. Example Protocol :

  • Step 1 : React 6-chloropyrimidine-4-carboxylic acid with sodium ethoxide in anhydrous ethanol at reflux (70–80°C) for 12 hours to yield 6-ethoxypyrimidine-4-carboxylic acid.
  • Step 2 : Activate the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with cyclopropylamine in dichloromethane (DCM) at 0–5°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Table 1 : Key Reaction Conditions

StepReagents/ConditionsSolventYield (%)
1NaOEt, refluxEthanol65–75
2SOCl₂, cyclopropylamineDCM80–85

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons on the cyclopropyl group (δ 0.5–1.2 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂).
    • ¹³C NMR : Confirms the carbonyl carbon (δ ~165 ppm) and pyrimidine ring carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₃N₃O₂ requires m/z 207.1008).
  • X-ray Crystallography : Resolves 3D structure, particularly for polymorph analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability or off-target effects. A systematic approach includes:

Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ consistency.

Target Engagement Studies : Use techniques like thermal shift assays or surface plasmon resonance (SPR) to verify binding to purported targets (e.g., kinases).

Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan ) to identify non-specific interactions .

Q. Example Workflow :

  • In vitro : Test against a panel of 100+ kinases to rule out promiscuity.
  • In silico : Molecular docking (AutoDock Vina) to prioritize high-affinity targets.

Q. What strategies optimize catalytic conditions for large-scale synthesis?

Answer:

  • Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., temperature, solvent polarity, catalyst loading).
  • Continuous Flow Chemistry : Enhances reproducibility and reduces reaction time (e.g., microreactors for amide bond formation).
  • Catalyst Screening : Test bases like triethylamine (TEA) or DMAP for efficiency.
  • Scale-Up Example :
    • Replace DCM with acetonitrile for safer large-scale reactions.
    • Implement in-line FTIR monitoring to track reaction progression .

Q. How can structure-activity relationship (SAR) studies improve its drug candidacy?

Answer:

  • Substituent Variation : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or cyclopropyl groups.
  • Biological Testing :
    • Antimicrobial Assays : Minimum inhibitory concentration (MIC) against S. aureus and E. coli.
    • Cytotoxicity : MTT assay in normal cell lines (e.g., HEK293) to assess selectivity.
  • Key Finding : Ethoxy substitution at position 6 enhances solubility but reduces metabolic stability compared to trifluoromethyl analogs .

Q. How do pH and temperature affect the compound’s stability in solution?

Answer:

  • Stability Studies :
    • pH Stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C.
    • Thermal Stability : Accelerated stability testing (40°C, 75% RH) for 4 weeks.
  • Findings :
    • Optimal pH : 6–8 (negligible degradation over 48 hours).
    • Degradation Pathways : Hydrolysis of the ethoxy group under acidic conditions (pH < 3) .

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